Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate is a synthetic compound with a complex structure. It belongs to the class of thiophene derivatives, which are important heterocyclic systems in both natural products and drugs . This compound has attracted attention due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes:: The synthesis of Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate involves several steps. One possible synthetic route starts with the reaction of m-anisidine with NaNO₂ and concentrated aqueous hydrochloric acid. This is followed by the addition of the anion of ethyl α-ethylacetoacetate, resulting in the formation of the Japp–Klingmann azo-ester intermediate .
Industrial Production:: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles from the laboratory-scale synthesis.
Chemical Reactions Analysis
Reactions:: Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and creating derivatives.
Common Reagents and Conditions::Oxidation: Oxidizing agents like KMnO₄ or H₂O₂ can be used.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄ are employed.
Substitution: Halogenation (e.g., using Br₂ or Cl₂) leads to substitution reactions.
Major Products:: The major products formed depend on the specific reaction conditions. For instance, reduction may yield the corresponding amine derivative, while oxidation could lead to sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for designing new compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its pharmacological properties.
Industry: Developing materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its properties, reactivity, and applications with related thiophene derivatives.
Properties
Molecular Formula |
C21H22N2O4S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]-4-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-21(24)19-20(18(14-28-19)15-8-6-5-7-9-15)29(25,26)22-16-10-12-17(13-11-16)23(2)3/h5-14,22H,4H2,1-3H3 |
InChI Key |
DEFSLMYLQVTTGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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